Product packaging for Udp-N-acetylmuramic acid pentapeptide(Cat. No.:CAS No. 16124-22-4)

Udp-N-acetylmuramic acid pentapeptide

Cat. No.: B099745
CAS No.: 16124-22-4
M. Wt: 1193.9 g/mol
InChI Key: KWIBRHGQCHIETC-CWSFPBCASA-N
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Description

Significance as a Fundamental Precursor in Bacterial Cell Wall Biogenesis

The biogenesis of the bacterial cell wall is a multi-stage process that begins in the cytoplasm, and UDP-MurNAc-pentapeptide is at its heart. nih.gov The synthesis of this crucial precursor is a sequential and highly regulated enzymatic pathway. It commences with the formation of UDP-N-acetylmuramic acid (UDP-MurNAc) from UDP-N-acetylglucosamine (UDP-GlcNAc). Following this, a series of ATP-dependent enzymes known as Mur ligases (MurC, MurD, MurE, and MurF) catalyze the stepwise addition of the specific amino acids to the UDP-MurNAc molecule, culminating in the formation of UDP-MurNAc-pentapeptide. researchgate.netopenlabnotebooks.org

This cytoplasmic phase ensures a ready supply of the basic building units required for peptidoglycan assembly. Once synthesized, the MurNAc-pentapeptide moiety is transferred from UDP to a lipid carrier molecule, undecaprenyl phosphate (B84403), at the inner surface of the cytoplasmic membrane. nih.gov This event marks the transition to the membrane-associated phase of peptidoglycan synthesis. The resulting lipid-linked intermediate, known as Lipid I, is then further modified by the addition of N-acetylglucosamine (GlcNAc) to form Lipid II. Lipid II is the complete peptidoglycan monomer that is subsequently translocated across the cytoplasmic membrane to the periplasmic space, where it is incorporated into the growing peptidoglycan sacculus. The entire process underscores the role of UDP-MurNAc-pentapeptide as the indispensable, foundational unit for the construction of the bacterial cell wall.

Contribution to Bacterial Viability and Cellular Morphology

The bacterial cell wall, constructed from peptidoglycan, is a rigid and protective layer that is paramount for the survival of most bacteria. researchgate.net It provides structural integrity, dictates the cell's shape, and crucially, counteracts the high internal osmotic pressure that would otherwise lead to cell lysis. The continuous synthesis and remodeling of this wall are essential for bacterial growth, division, and adaptation to environmental stresses. The availability of UDP-MurNAc-pentapeptide is a rate-limiting factor in this process, directly impacting bacterial viability.

Any disruption in the synthesis of this precursor molecule compromises the integrity of the peptidoglycan layer. An insufficient supply of UDP-MurNAc-pentapeptide leads to the formation of a weakened cell wall that is unable to withstand the turgor pressure of the cytoplasm, ultimately resulting in cell death. researchgate.net Furthermore, the precise orchestration of peptidoglycan synthesis is critical for maintaining the characteristic morphology of bacterial cells, whether they are spherical (cocci), rod-shaped (bacilli), or spiral. Alterations in the precursor pool can lead to aberrant cell shapes, defects in cell division, and a general loss of cellular organization. For some bacteria, the dependency is so absolute that they are auxotrophic for essential cell wall components, meaning they must acquire them from their environment to survive and maintain their correct form.

Central Role in Antimicrobial Research Strategies and Drug Discovery

The biosynthetic pathway of peptidoglycan, and specifically the formation of UDP-MurNAc-pentapeptide, represents a prime target for antimicrobial research and drug discovery. The enzymes involved in this pathway are essential for bacterial survival and are generally absent in eukaryotes, making them highly selective targets for antibiotics. nih.gov By inhibiting any of the steps in the synthesis of this vital precursor, it is possible to effectively halt bacterial growth and induce cell death.

A significant focus of this research has been on the Mur ligase family of enzymes (MurC-F), which are responsible for the assembly of the pentapeptide chain. openlabnotebooks.org These enzymes have conserved structural features and catalytic mechanisms, making them attractive targets for the development of broad-spectrum antibacterial agents. nih.gov Researchers have explored various classes of inhibitors that can block the active sites of these enzymes, thereby preventing the formation of UDP-MurNAc-pentapeptide. For example, some inhibitors are designed as mimics of the natural amino acid substrates of the Mur ligases. nih.gov

Another successful strategy has been to target the very early stages of the pathway. The antibiotic fosfomycin, for instance, inhibits the MurA enzyme, which catalyzes one of the initial steps in the synthesis of UDP-MurNAc. numberanalytics.comfrontiersin.org By blocking this early stage, the entire downstream production of the pentapeptide precursor is prevented. The ongoing emergence of antibiotic-resistant bacterial strains necessitates the continued exploration of this and other pathways for novel drug targets. The development of new compounds that can effectively inhibit the synthesis of UDP-N-acetylmuramic acid pentapeptide remains a critical and promising area in the fight against bacterial infections. openlabnotebooks.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H65N9O28P2 B099745 Udp-N-acetylmuramic acid pentapeptide CAS No. 16124-22-4

Properties

CAS No.

16124-22-4

Molecular Formula

C41H65N9O28P2

Molecular Weight

1193.9 g/mol

IUPAC Name

(7S)-3-[(3S)-3-[[(2R)-2-acetamido-4-[(2R,3S,4R,5R,6S)-5-amino-2-[[[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,6-dihydroxyoxan-4-yl]oxy-2-methyl-3-oxopentanoyl]amino]-4-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-2,7-diamino-4-oxooctanedioic acid

InChI

InChI=1S/C41H65N9O28P2/c1-14(32(58)46-15(2)35(60)61)45-33(59)20(8-6-18(25(43)37(64)65)21(52)9-7-19(42)36(62)63)47-39(67)41(5,49-17(4)51)31(57)16(3)75-30-26(44)38(66)77-23(28(30)55)13-74-80(71,72)78-79(69,70)73-12-22-27(54)29(56)34(76-22)50-11-10-24(53)48-40(50)68/h10-11,14-16,18-20,22-23,25-30,34,38,54-56,66H,6-9,12-13,42-44H2,1-5H3,(H,45,59)(H,46,58)(H,47,67)(H,49,51)(H,60,61)(H,62,63)(H,64,65)(H,69,70)(H,71,72)(H,48,53,68)/t14-,15-,16?,18?,19+,20+,22-,23-,25?,26-,27-,28-,29-,30-,34?,38+,41-/m1/s1

InChI Key

KWIBRHGQCHIETC-CWSFPBCASA-N

SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(C(C(=O)O)N)C(=O)CCC(C(=O)O)N)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCC(C(C(=O)O)N)C(=O)CC[C@@H](C(=O)O)N)NC(=O)[C@@](C)(C(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(C(C(=O)O)N)C(=O)CCC(C(=O)O)N)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C

Synonyms

UDP-MurNAc-pentapeptide
UDP-N-acetylmuramic acid pentapeptide
UDP-N-acetylmuramic acid pentapeptides
UDP-N-acetylmuramyl-pentapeptide

Origin of Product

United States

Peptidoglycan Biosynthesis Pathway: Cytoplasmic Stages

Initial Formation of Nucleotide Sugar Precursors

The cytoplasmic phase of peptidoglycan synthesis initiates with the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a key precursor molecule. oup.comnih.gov This is followed by its conversion to UDP-N-acetylmuramic acid (UDP-MurNAc), marking a committed step in the pathway. nih.gov

The synthesis of UDP-GlcNAc commences from the glycolytic intermediate, fructose-6-phosphate (B1210287). nih.govnih.gov This multi-step process is catalyzed by a series of enzymes. In bacteria, four successive reactions are carried out by three key enzymes: glucosamine-6-phosphate synthase (GlmS), phosphoglucosamine mutase (GlmM), and the bifunctional enzyme glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase (GlmU). nih.gov

The pathway can be summarized as follows:

Fructose-6-phosphate is converted to glucosamine-6-phosphate. asm.org

Glucosamine-6-phosphate is then isomerized to glucosamine-1-phosphate. asm.org

An acetyl group is transferred to glucosamine-1-phosphate to form N-acetylglucosamine-1-phosphate. asm.org

Finally, N-acetylglucosamine-1-phosphate reacts with UTP to yield UDP-GlcNAc. asm.orgreactome.org

StepReactantProductEnzyme(s)
1Fructose-6-phosphateGlucosamine-6-phosphateGlmS
2Glucosamine-6-phosphateGlucosamine-1-phosphateGlmM
3Glucosamine-1-phosphateN-acetylglucosamine-1-phosphateGlmU (bifunctional)
4N-acetylglucosamine-1-phosphate + UTPUDP-N-acetylglucosamine (UDP-GlcNAc)

Following its synthesis, UDP-GlcNAc is converted into UDP-N-acetylmuramic acid (UDP-MurNAc) in a two-step enzymatic process. nih.govontosight.ai This conversion is a pivotal point in the peptidoglycan biosynthesis pathway. nih.gov The two enzymes involved are MurA and MurB. researchgate.netontosight.ai

The first committed step in this conversion is catalyzed by the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, also known as MurA. ontosight.aicapes.gov.br MurA facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of the N-acetylglucosamine moiety of UDP-GlcNAc. capes.gov.brnih.gov This reaction forms UDP-N-acetylglucosamine-enolpyruvate (UNAGEP). unito.it The enzyme is essential for bacterial survival, making it an attractive target for antibacterial agents. capes.gov.brnih.gov

The second step in the formation of UDP-MurNAc is the reduction of the enolpyruvyl group of UDP-N-acetylglucosamine-enolpyruvate. unito.it This reaction is catalyzed by the FAD-dependent enzyme UDP-N-acetylenolpyruvoylglucosamine reductase, or MurB. unito.ituniprot.org MurB utilizes NADPH as a coenzyme to reduce UNAGEP to UDP-N-acetylmuramic acid (UNAM). unito.it

StepEnzymeEC NumberSubstrate(s)Product
1MurA2.5.1.7UDP-GlcNAc, Phosphoenolpyruvate (PEP)UDP-N-acetylglucosamine-enolpyruvate (UNAGEP)
2MurB1.3.1.98UDP-N-acetylglucosamine-enolpyruvate (UNAGEP), NADPHUDP-N-acetylmuramic acid (UDP-MurNAc)

Conversion of UDP-GlcNAc to UDP-N-acetylmuramic Acid (UDP-MurNAc)

Sequential Amino Acid Additions to UDP-MurNAc for Pentapeptide Stem Assembly

With the formation of UDP-MurNAc, the synthesis of the pentapeptide side chain begins. sigmaaldrich.comnih.gov This process involves the sequential, ATP-dependent addition of specific amino acids to the lactyl group of UDP-MurNAc, a series of reactions catalyzed by Mur ligases (MurC, MurD, MurE, and MurF). researchgate.netresearchgate.net

The first of these additions is catalyzed by UDP-N-acetylmuramate:L-alanine ligase, or MurC. researchgate.netnih.gov This essential enzyme catalyzes the ATP-dependent ligation of L-alanine to the carboxyl group of UDP-MurNAc. researchgate.netnih.gov This reaction forms UDP-N-acetylmuramoyl-L-alanine. identifiers.orguniprot.org Studies on Escherichia coli MurC have determined kinetic parameters, showing a kcat of 980 ± 40 min-1 and Km values for ATP, UDP-MurNAc, and L-alanine of 130 ± 10, 44 ± 3, and 48 ± 6 µM, respectively, at 37°C and pH 8.0. nih.gov The activity of MurC is dependent on the presence of cations, with manganese, magnesium, and cobalt supporting its function. nih.gov

MurD-catalyzed D-Glutamate Ligation to UDP-MurNAc-L-Ala (EC 6.3.2.9)

The second step in the assembly of the peptide side chain is the addition of D-glutamate to UDP-MurNAc-L-alanine (UMA). nih.gov This reaction is catalyzed by the enzyme UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase, commonly known as MurD. wikipedia.orgqmul.ac.uk MurD is an essential cytoplasmic enzyme that plays a vital role in the peptidoglycan biosynthetic pathway. expasy.org The ligation is an ATP-dependent process, resulting in the formation of UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG), with ADP and inorganic phosphate (B84403) as byproducts. wikipedia.orgqmul.ac.uk

The reaction mechanism of MurD involves the phosphorylation of the C-terminal carboxyl group of the L-alanine residue in UMA by the γ-phosphate of ATP. nih.gov This creates a high-energy acyl-phosphate intermediate. nih.govresearchgate.net Subsequently, the amino group of D-glutamate performs a nucleophilic attack on this intermediate, leading to the formation of a peptide bond and the release of ADP and phosphate. nih.gov Crystallographic studies have revealed that this process is facilitated by the presence of magnesium ions, which help to bridge negatively charged groups in the reaction intermediate. nih.gov The enzyme exhibits a high degree of specificity for its substrates, particularly D-glutamate. researchgate.net

Enzymatic Reaction of MurD
EnzymeEC NumberSubstratesProducts
UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD)6.3.2.9ATP, UDP-N-acetylmuramoyl-L-alanine, D-glutamateADP, Phosphate, UDP-N-acetylmuramoyl-L-alanyl-D-glutamate

MurE-catalyzed Diaminopimelic Acid (or L-Lysine) Ligation to UDP-MurNAc-L-Ala-D-Glu (EC 6.3.2.13)

Following the addition of D-glutamate, the third amino acid is incorporated into the growing peptide chain by the action of UDP-N-acetylmuramoyl-L-alanyl-D-glutamate ligase, or MurE. uniprot.orgwikipedia.org This enzyme catalyzes the ATP-dependent addition of a diamino acid to the C-terminus of UDP-MurNAc-L-alanyl-D-glutamate. uniprot.orgnih.gov The specific diamino acid utilized varies between bacterial species. In most Gram-negative bacteria and certain Gram-positive bacteria, meso-diaminopimelic acid (m-DAP) is added. uniprot.orgmicrobiologyresearch.orgnih.gov In the majority of Gram-positive bacteria, L-lysine is incorporated instead. microbiologyresearch.orgontosight.ai

The MurE-catalyzed reaction follows a sequential ordered binding mechanism, where ATP binds first, followed by the UDP-sugar precursor, and finally the amino acid. microbiologyresearch.org Similar to other Mur ligases, the reaction proceeds through the formation of an acyl-phosphate intermediate. microbiologyresearch.org The enzyme's structure includes distinct domains for binding the UDP-precursor, ATP, and the incoming amino acid. oup.com The specificity for either m-DAP or L-lysine is determined by specific amino acid residues within the active site. microbiologyresearch.org For instance, MurE enzymes that utilize m-DAP often contain a DNPR sequence motif, whereas those specific for lysine (B10760008) typically have a D(D,N)P(N,A) motif. microbiologyresearch.org

Enzymatic Reaction of MurE
EnzymeEC NumberSubstratesProducts
UDP-N-acetylmuramoyl-L-alanyl-D-glutamate—2,6-diaminopimelate ligase6.3.2.13ATP, UDP-N-acetylmuramoyl-L-alanyl-D-glutamate, meso-diaminopimelic acidADP, Phosphate, UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-meso-diaminopimelate
UDP-N-acetylmuramoyl-L-alanyl-D-glutamate—L-lysine ligase6.3.2.7ATP, UDP-N-acetylmuramoyl-L-alanyl-D-glutamate, L-lysineADP, Phosphate, UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-L-lysine

D-Alanine:D-Alanine Ligase (Ddl) Activity (EC 6.3.2.4)

In a parallel branch of the cytoplasmic pathway, the dipeptide D-alanyl-D-alanine is synthesized. sigmaaldrich.com This crucial component of the pentapeptide is formed by the enzyme D-alanine:D-alanine ligase (Ddl). researchgate.netebi.ac.uk Ddl is an essential ATP-dependent enzyme that catalyzes the ligation of two D-alanine molecules. researchgate.net This dipeptide is ultimately responsible for the cross-linking of peptidoglycan chains, which provides structural integrity to the bacterial cell wall. researchgate.netontosight.ai

The synthesis of D-alanyl-D-alanine is a critical step for bacterial survival, making Ddl a significant target for antimicrobial agents. ontosight.ainih.gov The enzyme functions by first activating one molecule of D-alanine through the formation of a D-alanyl-AMP intermediate. ontosight.ai The second D-alanine molecule then acts as a nucleophile, attacking the activated intermediate to form the dipeptide and release AMP.

Enzymatic Reaction of Ddl
EnzymeEC NumberSubstratesProducts
D-alanine:D-alanine ligase (Ddl)6.3.2.4ATP, 2 D-alanineADP, Phosphate, D-alanyl-D-alanine

MurF-catalyzed D-Alanyl-D-Alanine Ligation to UDP-MurNAc-Tripeptide (EC 6.3.2.10)

The final cytoplasmic step in the synthesis of the UDP-MurNAc-pentapeptide is the addition of the pre-formed D-alanyl-D-alanine dipeptide to the UDP-MurNAc-tripeptide (UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-[meso-diaminopimelate or L-lysine]). asm.orgoup.combiorxiv.org This reaction is catalyzed by the enzyme UDP-N-acetylmuramoyl-tripeptide—D-alanyl-D-alanine ligase, also known as MurF. uniprot.orgwikipedia.orguniprot.org The MurF enzyme is essential for completing the synthesis of the peptidoglycan precursor. ontosight.aidrugbank.com

Similar to the other Mur ligases, the MurF-catalyzed reaction is ATP-dependent. wikipedia.org The enzyme facilitates the formation of a peptide bond between the carboxyl group of the third amino acid of the tripeptide (either m-DAP or L-lysine) and the amino group of the N-terminal D-alanine of the dipeptide. qmul.ac.ukgenome.jp This results in the formation of the final product, UDP-N-acetylmuramoyl-pentapeptide. wikipedia.org The MurF enzyme exhibits specificity for the D-alanyl-D-alanine dipeptide, which is a key factor in ensuring the correct composition of the pentapeptide chain. oup.com

Enzymatic Reaction of MurF
EnzymeEC NumberSubstratesProducts
UDP-N-acetylmuramoyl-tripeptide—D-alanyl-D-alanine ligase (MurF)6.3.2.10ATP, UDP-N-acetylmuramoyl-L-alanyl-γ-D-glutamyl-L-lysine, D-alanyl-D-alanineADP, Phosphate, UDP-N-acetylmuramoyl-L-alanyl-γ-D-glutamyl-L-lysyl-D-alanyl-D-alanine

Characterization of Overall Cytoplasmic Pathway Intermediates

The cytoplasmic pathway of peptidoglycan biosynthesis is a highly regulated and sequential process that generates a series of well-defined intermediates. asm.orgsemanticscholar.org The pathway begins with fructose-6-phosphate and culminates in the formation of UDP-MurNAc-pentapeptide. oup.comnih.gov The key intermediates are nucleotide-activated sugars and their peptide derivatives.

The initial steps involve the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc) from fructose-6-phosphate, followed by its conversion to UDP-N-acetylmuramic acid (UDP-MurNAc). asm.org The subsequent assembly of the peptide stem occurs in a stepwise manner, catalyzed by the Mur ligases (MurC, MurD, MurE, and MurF). oup.comnumberanalytics.com Each enzymatic step adds a specific amino acid or dipeptide, leading to the formation of the following key intermediates:

UDP-MurNAc-L-alanine

UDP-MurNAc-L-alanyl-D-glutamate

UDP-MurNAc-L-alanyl-D-glutamyl-(meso-diaminopimelate or L-lysine)

UDP-MurNAc-L-alanyl-D-glutamyl-(meso-diaminopimelate or L-lysine)-D-alanyl-D-alanine (UDP-MurNAc-pentapeptide)

The characterization of these intermediates has been fundamental to understanding the biosynthesis of peptidoglycan. Their accumulation in the cytoplasm, particularly under conditions where subsequent steps are inhibited, provided early insights into the pathway. The entire cytoplasmic synthesis of the UDP-MurNAc-pentapeptide precursor is a critical prerequisite before the molecule is transferred to a lipid carrier at the cytoplasmic membrane for the subsequent stages of cell wall construction. sigmaaldrich.com

Peptidoglycan Biosynthesis Pathway: Membrane Associated Stages

MraY-catalyzed Transfer of Phospho-MurNAc-Pentapeptide to Undecaprenyl Phosphate (B84403): Formation of Lipid I

The inaugural step at the cytoplasmic membrane is the synthesis of Lipid I, a reaction catalyzed by the integral membrane enzyme MraY, also known as phospho-N-acetylmuramoyl-pentapeptide translocase. nih.govnih.gov This enzyme facilitates the transfer of the phospho-N-acetylmuramoyl-pentapeptide moiety from the soluble cytoplasmic precursor, UDP-MurNAc-pentapeptide, to the lipid carrier, undecaprenyl phosphate (C55-P). nih.govnih.gov This reaction results in the formation of undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly known as Lipid I, and the release of uridine (B1682114) monophosphate (UMP). nih.govnih.gov

The MraY-catalyzed reaction is essential for bacterial viability, as it anchors the hydrophilic peptidoglycan precursor to the membrane, a prerequisite for the subsequent steps of the biosynthetic pathway. nih.govnih.gov The reaction is dependent on the presence of divalent cations, typically Mg2+. nih.gov Kinetic studies of Bacillus subtilis MraY have indicated that the enzyme likely follows a sequential ordered Bi-Bi mechanism, where both substrates, UDP-MurNAc-pentapeptide and undecaprenyl phosphate, must bind to the enzyme to form a ternary complex before the products are released. nih.govnih.gov While specific KM values for the substrates of B. subtilis MraY have been described as being in the high micromolar range, precise values are not consistently reported. nih.govresearchgate.net However, kinetic analysis of MraY from Aquifex aeolicus has provided a turnover number (kcat). researchgate.net

Table 1: Kinetic Parameters for MraY Activity
Enzyme SourceSubstrateKMkcatReference
Aquifex aeolicusUDP-MurNAc-pentapeptide190 ± 60 µM20 ± 2 min-1 researchgate.net
Aquifex aeolicusUndecaprenyl phosphate (C55-P)Not Reported
Bacillus subtilisUDP-MurNAc-pentapeptideHigh µM rangeNot Reported nih.govnih.gov
Bacillus subtilisHeptaprenyl phosphate (C35-P)High µM rangeNot Reported nih.govnih.gov

MurG-catalyzed Glycosyl Transferase Activity: Formation of Lipid II

Following the synthesis of Lipid I, the peripheral membrane-associated glycosyltransferase MurG catalyzes the next step in the pathway: the formation of Lipid II. nih.govresearchgate.net MurG facilitates the transfer of N-acetylglucosamine (GlcNAc) from the sugar donor UDP-N-acetylglucosamine (UDP-GlcNAc) to the C4 hydroxyl group of the N-acetylmuramic acid residue of Lipid I. researchgate.net This reaction forms a β-(1→4) glycosidic bond, resulting in the disaccharide-pentapeptide precursor, undecaprenyl-pyrophosphoryl-N-acetylmuramoyl-(pentapeptide)-N-acetylglucosamine, known as Lipid II. nih.govresearchgate.net

The formation of Lipid II is a critical step as it completes the peptidoglycan monomer unit before its translocation across the cytoplasmic membrane. nih.gov MurG belongs to the GT-B superfamily of glycosyltransferases. researchgate.net Kinetic studies have been conducted on Escherichia coli MurG, providing insights into its substrate affinity and catalytic efficiency. The enzyme exhibits a higher affinity for its substrate, Lipid I, than for its product, Lipid II, which may facilitate the progression of the biosynthetic pathway. youtube.com

Table 2: Kinetic and Binding Parameters for MurG Activity
Enzyme SourceLigand/SubstrateParameterValueReference
Escherichia coliLipid IKd1.89 µM youtube.com
Lipid IIKd2.64 µM youtube.com
UDP-GlcNAcKM0.053 ± 0.003 mM nih.govwikipedia.org
Lipid I analogue (tetraprenyl)kcat837 min-1

Translocation of Lipid II across the Cytoplasmic Membrane

Once synthesized on the inner leaflet of the cytoplasmic membrane, Lipid II must be translocated to the outer leaflet to serve as the substrate for the periplasmic polymerization and cross-linking reactions. nih.govresearchgate.net This process of moving the large, amphipathic Lipid II molecule across the hydrophobic membrane core is facilitated by a dedicated transporter protein, often referred to as a flippase. nih.govnih.gov

The identity of the Lipid II flippase has been a subject of extensive research, with MurJ being identified as the primary flippase in E. coli. nih.govnih.gov MurJ is a member of the MOP (Multidrug/Oligosaccharidyl-lipid/Polysaccharide) exporter superfamily. nih.gov It is believed to function via an alternating-access mechanism, providing a hydrophilic channel for the polar head group of Lipid II to traverse the membrane while the undecaprenyl tail remains within the lipid bilayer. nih.gov The translocation of Lipid II is a rapid process, with an estimated rate of approximately 5.4 x 104 molecules per minute in E. coli. nih.gov

While MurJ is considered the main Lipid II flippase in E. coli, other proteins have also been implicated in this process. FtsW, another integral membrane protein involved in cell division, has been shown to have Lipid II translocation activity in vitro. nih.govnih.gov Furthermore, in some bacteria, other non-homologous flippases, such as Amj in Bacillus subtilis, can functionally substitute for MurJ, indicating a degree of redundancy and diversity in this essential step of cell wall synthesis. nih.gov

Table 3: Lipid II Translocation Data
ParameterOrganismValueKey Protein(s)Reference
Estimated Translocation RateEscherichia coli~5.4 x 104 molecules/minuteMurJ nih.gov
Proposed Translocation MechanismEscherichia coliAlternating-accessMurJ nih.gov
Alternative/Redundant FlippaseBacillus subtilisFunctional substitution for MurJAmj nih.gov

Enzymology of Udp N Acetylmuramic Acid Pentapeptide Synthesis

The Mur Ligase Family: Structural and Mechanistic Insights

The synthesis of the UDP-N-acetylmuramic acid pentapeptide is a sequential process catalyzed by four key ATP-dependent ligases: MurC, MurD, MurE, and MurF. wikipedia.org These enzymes are responsible for the successive addition of specific amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc), forming the complete pentapeptide precursor of peptidoglycan. wikipedia.orgosti.gov Despite low sequence identity, the Mur ligases share a remarkably similar three-dimensional structure and a common reaction mechanism. wikipedia.orgosti.gov

Structurally, each Mur ligase is composed of three distinct domains:

An N-terminal domain that is primarily responsible for binding the UDP-MurNAc substrate. wikipedia.orgproteopedia.org

A central domain which serves as the ATP-binding site. wikipedia.orgproteopedia.org

A C-terminal domain that is involved in the recognition and binding of the specific incoming amino acid or dipeptide. wikipedia.orgproteopedia.org

The catalytic mechanism of the Mur ligases proceeds through the formation of an acyl-phosphate intermediate. oup.com The reaction is initiated by the ATP-dependent phosphorylation of the carboxyl group of the UDP-MurNAc-peptide substrate. embopress.orgresearchgate.net This is followed by a nucleophilic attack from the amino group of the incoming amino acid, leading to the formation of a peptide bond and the release of ADP and inorganic phosphate (B84403). embopress.org

MurC: UDP-N-acetylmuramate:L-alanine Ligase (EC 6.3.2.8)

MurC catalyzes the first step in the formation of the peptide chain by adding L-alanine to UDP-MurNAc. proteopedia.org

The three-dimensional structure of MurC reveals a multi-domain architecture where the active site is formed at the interface of the three domains. nih.govnih.gov

N-terminal Domain: This domain features a Rossmann-like fold and is crucial for the recognition and binding of the UDP-MurNAc substrate. wikipedia.orgnih.gov

Central Domain: This domain is responsible for binding ATP and contains conserved motifs, such as the GKT loop, which are essential for nucleotide binding and catalysis. nih.gov

C-terminal Domain: This domain specifically binds the L-alanine substrate, positioning it correctly for the subsequent ligation reaction. nih.gov

The convergence of all three substrates (UDP-MurNAc, L-alanine, and ATP) at the domain interfaces creates the fully assembled and active catalytic site. nih.gov Key residues within this active site are involved in substrate binding and catalysis, including several invariant residues that are conserved across the entire Mur ligase family. nih.gov

The enzymatic reaction of MurC is a well-defined process that begins with the binding of ATP and UDP-MurNAc. This is followed by the binding of L-alanine. The reaction mechanism proceeds through two main steps:

Acyl Phosphate Intermediate Formation: The γ-phosphate of ATP is transferred to the carboxyl group of the muramic acid moiety of UDP-MurNAc. embopress.orglibretexts.org This reaction forms a highly reactive acyl phosphate intermediate and ADP. libretexts.orgnih.gov The existence of this intermediate has been experimentally confirmed. nih.gov This activation step is crucial as it makes the carboxyl carbon more electrophilic. libretexts.org

Peptide Bond Formation: The amino group of the bound L-alanine then performs a nucleophilic attack on the carbonyl carbon of the acyl phosphate intermediate. embopress.org This results in the formation of a tetrahedral intermediate which subsequently collapses to form the peptide bond, yielding UDP-N-acetylmuramoyl-L-alanine and releasing inorganic phosphate. researchgate.net

MurD: UDP-N-acetylmuramoyl-L-alanine:D-glutamate Ligase (EC 6.3.2.9)

Following the action of MurC, the MurD ligase catalyzes the addition of D-glutamate to UDP-N-acetylmuramoyl-L-alanine (UMA). embopress.orgwikipedia.orguniprot.org This ATP-dependent reaction results in the formation of UDP-N-acetylmuramoyl-L-alanyl-D-glutamate. wikipedia.org The structure of MurD from Escherichia coli has been determined, revealing the characteristic three-domain topology of the Mur ligase family. embopress.orgnih.gov The active site is located in a cleft between the domains, where the substrates UMA, D-glutamate, and ATP bind. embopress.org

MurE: UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:2,6-diaminopimelate (or L-lysine) Ligase (EC 6.3.2.13)

The third step in the pentapeptide synthesis is catalyzed by MurE, which adds the third amino acid to the growing peptide chain. uniprot.orgwikipedia.org In most Gram-negative bacteria and certain Gram-positive bacteria, this amino acid is meso-diaminopimelic acid (meso-DAP). uniprot.orgmdpi.com In other bacteria, such as Staphylococcus aureus, L-lysine is incorporated at this position. mdpi.com MurE exhibits a high degree of specificity for its amino acid substrate, and the incorporation of an incorrect amino acid can be detrimental to the cell. mdpi.com

MurF: UDP-N-acetylmuramoyl-tripeptide:D-alanyl-D-alanine Ligase (EC 6.3.2.10)

The final cytoplasmic step in the synthesis of the this compound is catalyzed by the MurF ligase. uniprot.orgwikipedia.org This enzyme adds the dipeptide D-alanyl-D-alanine to the UDP-N-acetylmuramoyl-tripeptide, completing the pentapeptide side chain. wikipedia.orgutexas.edu The product of this reaction is UDP-N-acetylmuramoyl-L-alanyl-γ-D-glutamyl-L-lysyl-D-alanyl-D-alanine (in organisms that utilize lysine). wikipedia.org Like the other Mur ligases, MurF is an ATP-dependent enzyme and is essential for bacterial viability. uniprot.org

Analysis of Substrate Binding and Catalytic Mechanisms

The synthesis of this compound involves a series of ATP-dependent ligases known as the Mur ligase family (MurC, MurD, MurE, and MurF). These enzymes catalyze the sequential addition of amino acids to the UDP-N-acetylmuramic acid (UDP-MurNAc) core. While each ligase is specific to its amino acid substrate, they are believed to share a common catalytic mechanism. embopress.org

The proposed mechanism for these ligases involves two main steps. embopress.org First, the carboxyl group of the UDP-precursor is activated by ATP, which leads to the formation of an acyl-phosphate intermediate and the release of ADP. embopress.orgoup.com In the second step, this intermediate undergoes a nucleophilic attack by the amino group of the incoming amino acid (or dipeptide). This results in the formation of a high-energy tetrahedral intermediate, which then collapses to form the final peptide bond and release inorganic phosphate. embopress.orgoup.com

Structural studies of UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD) from Escherichia coli have provided significant insights into substrate binding and catalysis that can be extrapolated to other Mur ligases. The crystal structure of MurD revealed a three-domain topology. embopress.orgnih.gov The active site is located in a cleft between these domains. embopress.org Specific residues have been identified as being crucial for binding the UDP-MurNAc-L-alanine (UMA) substrate. For the ligation to occur, the enzyme must correctly orient both the UMA and ATP for the formation of the acyl-phosphate intermediate, position the incoming D-glutamate for the nucleophilic attack, and stabilize the tetrahedral intermediate to lower the activation energy of the reaction. embopress.org

Table 1: Key Residues in MurD Substrate Binding and Proposed Catalytic Roles

Residue Proposed Role
Asn138 Likely participant in the formation of the acyl phosphate. embopress.org
His183 Orients the carboxylate group prior to phosphorylation. embopress.org

D-Alanine:D-Alanine Ligase (Ddl)

D-Alanine:D-Alanine ligase (Ddl) is a crucial bacterial enzyme that is essential for the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. nih.govresearchgate.net This ATP-dependent enzyme catalyzes the formation of the D-alanyl-D-alanine dipeptide from two molecules of D-alanine. researchgate.nettandfonline.com This dipeptide is subsequently added to the UDP-N-acetylmuramoyl-tripeptide, forming the pentapeptide precursor necessary for peptidoglycan cross-linking. tandfonline.comutexas.edu

The reaction catalyzed by Ddl is vital for maintaining the structural integrity of the bacterial cell wall. researchgate.net The enzyme belongs to the family of ATP-grasp ligases. wikipedia.org The two substrates for this enzyme are ATP and D-alanine, and the three products are ADP, phosphate, and D-alanyl-D-alanine. wikipedia.org The inhibition of Ddl leads to a halt in bacterial growth, making it an attractive target for the development of novel antibacterial drugs. researchgate.net

Structurally, Ddl has an N-terminal region that is thought to be involved in substrate binding and a C-terminal catalytic domain. wikipedia.org The enzyme's active site is quite restricted, which has made the discovery of inhibitors that are not competitive with ATP challenging. nih.gov

Table 2: Characteristics of D-Alanine:D-Alanine Ligase (Ddl)

Feature Description
Enzyme Commission (EC) Number 6.3.2.4 researchgate.nettandfonline.com
Function Catalyzes the ATP-driven ligation of two D-alanine molecules to form D-alanyl-D-alanine. researchgate.netresearchgate.nettandfonline.com
Role in Biosynthesis Provides the terminal dipeptide for the UDP-MurNAc-pentapeptide precursor of peptidoglycan. researchgate.nettandfonline.com
Enzyme Family ATP-grasp ligases. wikipedia.org

| Known Inhibitors | Phosphinates, D-cycloserine. wikipedia.org |

MraY: Phospho-N-acetylmuramoyl-pentapeptide Transferase

Phospho-N-acetylmuramoyl-pentapeptide transferase, commonly known as MraY, is an essential bacterial enzyme that plays a pivotal role in the membrane-associated steps of peptidoglycan biosynthesis. patsnap.comuniprot.org MraY catalyzes the first membrane step in this pathway. patsnap.comnih.gov The enzyme facilitates the transfer of the phospho-N-acetylmuramoyl-pentapeptide moiety from the soluble nucleotide precursor, UDP-N-acetylmuramoyl-pentapeptide, to the lipid carrier undecaprenyl phosphate. uniprot.orgnih.govwikipedia.org This reaction results in the formation of undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I, and UMP. nih.govwikipedia.org

The catalytic activity of MraY is fundamental for bacterial survival, as the formation of Lipid I is a committed step in the synthesis of the peptidoglycan layer. patsnap.comnih.gov The disruption of this process leads to the accumulation of cytoplasmic precursors and ultimately results in cell death due to the compromised structural integrity of the cell wall. patsnap.com This makes MraY an ideal target for the development of novel antibiotics. patsnap.comnih.gov

The proposed catalytic mechanism of MraY is thought to proceed via a concerted SN2 type reaction. In this model, an aspartic acid residue within the enzyme deprotonates the phosphate group of the undecaprenyl phosphate, which allows for a subsequent nucleophilic attack on the bound UDP-MurNAc-pentapeptide. nih.gov An alternative mechanism has also been suggested, involving a nucleophilic attack on the UDP-MurNAc-pentapeptide by an acidic residue in MraY, leading to a covalently bound phospho-MurNAc-pentapeptide intermediate. nih.gov

Table 3: MraY Catalyzed Reaction

Substrates Products
UDP-MurNAc-pentapeptide Lipid I (Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide)

MurG: Undecaprenyl-diphospho-N-acetylmuramoyl-pentapeptide β-N-acetylglucosaminyl Transferase

MurG, systematically named UDP-N-acetyl-D-glucosamine:N-acetyl-alpha-D-muramyl(oyl-L-Ala-gamma-D-Glu-L-Lys-D-Ala-D-Ala)-diphosphoundecaprenol beta-1,4-N-acetylglucosaminyltransferase, is a key enzyme in the membrane-bound steps of peptidoglycan biosynthesis. wikipedia.org It belongs to the family of glycosyltransferases. wikipedia.org

The primary function of MurG is to catalyze the transfer of an N-acetylglucosamine (GlcNAc) residue from UDP-N-acetylglucosamine to Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide). nih.govuniprot.org This reaction forms undecaprenyl-pyrophosphoryl-MurNAc-(pentapeptide)GlcNAc, also known as Lipid II, and releases UDP. wikipedia.orgnih.gov The formation of Lipid II is the final step in the synthesis of the complete peptidoglycan monomer unit before it is translocated across the cell membrane and incorporated into the growing peptidoglycan chain. nih.gov

Inactivation of the murG gene product inhibits the conversion of Lipid I to Lipid II, leading to the accumulation of Lipid I and the cytoplasmic precursors UDP-GlcNAc and UDP-MurNAc-pentapeptide. nih.gov This demonstrates the essential role of MurG in the peptidoglycan synthesis pathway. nih.gov In cell fractionation experiments, the MurG transferase is predominantly found associated with the cell membrane. nih.gov

Table 4: MurG Catalyzed Reaction

Substrates Products
Lipid I (Undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide) Lipid II (Undecaprenyl-pyrophosphoryl-MurNAc-(pentapeptide)GlcNAc)

Investigations into Oligomerization States and Functional Units

Recent research has focused on understanding the oligomeric state of MurG and its functional implications. researchgate.netiucr.org Oligomerization, the process of forming complexes from multiple protein subunits, can play a critical role in protein stability, function, and regulation. nih.govnih.govfidabio.com

Biochemical and structural studies have indicated that MurG can form homo-oligomeric complexes. researchgate.netiucr.org Cross-linking experiments performed on purified MurG and on MurG within bacterial membranes have demonstrated the presence of various oligomeric forms, including dimers, trimers, and even hexamers. researchgate.net These findings suggest that MurG oligomerization occurs both in vitro and within the native membrane environment, which could have a significant impact on its functionality. researchgate.net

The crystal structure of MurG from Acinetobacter baumannii (abMurG) has revealed a hexameric homo-oligomeric complex. iucr.org This was the first reported homo-oligomeric structure for any member of the Mur family of enzymes. iucr.org It is proposed that these highly oligomeric states of MurG may serve as the functional units for the enzyme's scaffolding activity. researchgate.netiucr.org The analysis of this hexameric structure has provided insights into the molecular assembly mechanism of MurG, which could potentially reveal new targets for antibiotic development. researchgate.netiucr.org

Table 5: Observed Oligomeric States of MurG

Method of Observation Observed Oligomeric Forms
Western Blot of E. coli membranes treated with DMP Monomers up to hexamers. researchgate.net
SDS-PAGE of purified MurG treated with EGS Multiple oligomeric forms identified. researchgate.net

Regulatory Mechanisms Governing Udp N Acetylmuramic Acid Pentapeptide Metabolism

Transcriptional Regulation of Biosynthetic Enzyme Expression

The synthesis of UDP-N-acetylmuramic acid pentapeptide is, in part, controlled at the genetic level through the transcriptional regulation of the enzymes involved in its biosynthetic pathway. One key example of this is the role of the precursor UDP-N-acetylmuramyl-L-Ala-gamma-D-Glu-meso-diaminopimelic acid-D-Ala-D-Ala (UDP-MurNAc-pentapeptide) in the regulation of β-lactamase expression. nih.gov This peptidoglycan precursor acts as a corepressor, working in conjunction with the AmpR protein to repress the expression of β-lactamase. nih.gov

In certain bacterial mutants, such as those with defects in cell division genes (e.g., ftsA, ftsQ, ftsI, and ftsZ), an accumulation of this corepressor has been observed. nih.gov This increased concentration of UDP-MurNAc-pentapeptide is believed to be the reason why β-lactamase is not induced by agents like cefoxitin (B1668866) in these mutants, as the inducer molecule cannot effectively displace the abundant corepressor. nih.gov This highlights a direct link between the intracellular concentration of a key peptidoglycan precursor and the transcriptional control of an important antibiotic resistance mechanism.

Allosteric Control and Feedback Inhibition Pathways

Allosteric regulation provides a rapid and sensitive mechanism for modulating enzyme activity in response to fluctuating cellular needs. microbenotes.comlibretexts.org This type of regulation involves the binding of an effector molecule to a site on the enzyme distinct from the active site, known as the allosteric site. microbenotes.comlibretexts.orgwikipedia.orgbritannica.com This binding event induces a conformational change in the enzyme, which in turn alters its catalytic activity. microbenotes.comnih.gov Molecules that enhance the enzyme's activity are termed allosteric activators, while those that decrease its activity are known as allosteric inhibitors. libretexts.orgwikipedia.org

Within the context of this compound metabolism, allosteric control and feedback inhibition are crucial for maintaining homeostasis of peptidoglycan precursors. For instance, in the glycolytic pathway, which provides the initial building blocks for peptidoglycan synthesis, phosphofructokinase is allosterically inhibited by high levels of ATP. libretexts.org When ATP levels are high, it binds to an allosteric site on the enzyme, reducing its affinity for its substrates and thus slowing down the pathway. libretexts.org This form of feedback inhibition prevents the overproduction of metabolic intermediates. microbenotes.com While specific allosteric sites on all the Mur enzymes (MurA-F) are a continued area of research, the principle of feedback inhibition by downstream products is a fundamental concept in the regulation of metabolic pathways such as this one.

Interplay with Peptidoglycan Recycling Pathways

Bacteria are highly efficient at recycling components of their own cell wall during growth and division, and this process is intricately linked to the de novo synthesis of this compound. It is estimated that as much as 40 to 50% of the peptidoglycan is broken down and its components reused in each generation. asm.org The recycled products, such as the murein tripeptide L-Ala-γ-D-Glu-meso-Dap, can be directly reincorporated into the biosynthetic pathway. nih.gov

In some bacteria, such as Tannerella forsythia, which is auxotrophic for MurNAc, a salvage pathway is essential for viability. frontiersin.org The accumulation of the precursor UDP-MurNAc-pentapeptide in the stationary phase of growth in certain mutants indicates that the membrane-associated steps of peptidoglycan biosynthesis become rate-limiting, highlighting the dynamic balance between synthesis, recycling, and precursor consumption. frontiersin.org

Recycled ComponentKey Enzyme in RecyclingPoint of Re-entry into Biosynthesis
L-Ala-γ-D-Glu-meso-Dap (Tripeptide)Mpl (murein peptide ligase)Directly ligated to UDP-MurNAc
1,6-anhydro-N-acetylmuramic acid (anhMurNAc)AnmK (anhydro-N-acetylmuramic acid kinase), MurQ (etherase)Converted to GlcNAc-6-phosphate
N-acetylglucosamine (GlcNAc)NagZ (β-N-acetylglucosaminidase), NagK (kinase)Converted to GlcNAc-6-phosphate

Role in Bacterial Adaptation and Stress Responses

The intracellular pool of this compound and its precursors plays a significant role in how bacteria adapt to environmental stresses, including the presence of antibiotics. As previously mentioned, the concentration of UDP-MurNAc-pentapeptide is a key factor in regulating the induction of the ampC β-lactamase gene in many Gram-negative bacteria. nih.gov When bacteria are exposed to certain β-lactam antibiotics, the normal process of peptidoglycan synthesis is disrupted. This leads to changes in the intracellular concentrations of peptidoglycan precursors and degradation products. nih.gov

Specifically, a decrease in the concentration of the corepressor UDP-MurNAc-pentapeptide, coupled with an accumulation of peptidoglycan recycling products that act as inducers, leads to the activation of AmpR and subsequent expression of β-lactamase, conferring resistance to the antibiotic. nih.gov In mutants where cell wall turnover and recycling are significantly reduced, the lack of inducer molecules, in addition to the accumulation of the corepressor, can prevent this induction. nih.gov This demonstrates that the metabolic state of peptidoglycan synthesis, reflected in the levels of UDP-MurNAc-pentapeptide, is directly linked to the cell's ability to mount a defense against certain antibiotics.

Interactions with Host Innate Immune System Components

The components of bacterial cell walls, including this compound and its derivatives, are recognized by the host's innate immune system as pathogen-associated molecular patterns (PAMPs). These molecules can trigger an immune response. nih.gov Synthetic and naturally occurring small molecules derived from the N-acetylmuramic acid glycan core are known to activate human innate immune responses. nih.gov

Interestingly, the nature of the immune response can be modulated by the structure of these peptidoglycan fragments. Research has shown that extending or truncating the peptide portion of these intermediates can result in a tunable immune response. nih.gov This suggests that the specific structure of the peptidoglycan precursors and breakdown products that the host immune system encounters can influence the type and intensity of the resulting inflammatory or protective response. The development of molecular probes based on the NAM structure is a valuable tool for investigating these interactions and understanding how different bacteria may present their peptidoglycan to host cells, or how host cells process this material. nih.gov

Methodologies for Academic Research on Udp N Acetylmuramic Acid Pentapeptide

Advanced Enzymatic Synthesis and Purification Techniques

The in vitro production and purification of UDP-N-acetylmuramic acid pentapeptide and its precursors are fundamental for detailed biochemical and structural studies. Enzymatic synthesis offers a highly specific and efficient route to obtaining these complex molecules. smolecule.comnih.gov

A common strategy for the enzymatic synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc), the foundational component of the pentapeptide, involves the use of recombinant Escherichia coli enzymes. oup.com Specifically, polyhistidine-tagged MurA and MurB enzymes can be employed to convert UDP-N-acetylglucosamine (UDP-GlcNAc) into UDP-MurNAc. nih.govoup.com This enzymatic approach is noted for its efficiency and capacity to produce high yields of the desired product. smolecule.com The subsequent steps to build the full pentapeptide involve the sequential addition of amino acids by the Mur ligase family of enzymes (MurC, MurD, MurE, and MurF), which are also often produced as recombinant proteins for in vitro synthesis. nih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analysis of this compound and its precursors from enzymatic synthesis reactions or bacterial extracts. nih.govoup.com Reversed-phase HPLC is a frequently used method for this purpose. nih.gov

For instance, after enzymatic synthesis of UDP-MurNAc, the reaction mixture can be subjected to HPLC purification to separate the product from the initial substrate (UDP-GlcNAc) and any intermediates. oup.com A common setup involves a C18 column with an isocratic elution using a buffer such as 50 mM ammonium (B1175870) formate (B1220265) at a controlled pH, for example, 3.5. oup.com The nucleotide-containing compounds are typically detected by monitoring their absorbance at a wavelength of 262 nm. oup.com This method allows for the collection of highly pure fractions of the desired compound, which can then be lyophilized for storage and subsequent use. oup.com In one documented procedure, this single-step HPLC purification yielded UDP-MurNAc with at least 98% purity. nih.gov

Table 1: Example HPLC Parameters for UDP-MurNAc Purification
ParameterValueSource
Column Waters µBondapack C18 (3.9x150 mm, 10 µM pore size) oup.com
Mobile Phase 50 mM ammonium formate, pH 3.5 oup.com
Flow Rate 1 ml/min oup.com
Detection 262 nm oup.com
Temperature 30°C oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the definitive identification and quantification of this compound and its intermediates. The coupling of HPLC's separation capabilities with the mass-resolving power of mass spectrometry provides high sensitivity and selectivity. mdpi.com

Following enzymatic synthesis and purification, LC-MS is employed to confirm the identity of the synthesized compounds by matching their experimental mass-to-charge ratio with the theoretical value. oup.com For example, electrospray ionization mass spectrometry (ESI-MS) has been used to verify the successful synthesis of UDP-MurNAc. nih.govoup.com

Furthermore, LC-MS is crucial for quantitative studies. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry has been developed as a high-throughput method to characterize and quantify peptidoglycan components, including N-acetylmuramic acid, after acidic hydrolysis. mdpi.com This approach offers a rapid and sensitive means to determine the concentration of these molecules in various samples. mdpi.com The use of internal standards in LC-MS analysis helps to ensure the accuracy and reproducibility of the quantification. mdpi.com

Structural Biology Approaches for Enzyme Characterization

Understanding the three-dimensional structures of the enzymes that synthesize this compound is critical for elucidating their mechanisms of action and for the development of novel antimicrobial agents. nih.govnih.gov Several structural biology techniques are employed to achieve this.

The enzymes responsible for the synthesis of the pentapeptide chain are the Mur ligases: MurC, MurD, MurE, and MurF. nih.govproteopedia.org These enzymes catalyze the sequential, ATP-dependent addition of amino acids to UDP-MurNAc. nih.gov Structural studies have revealed that these ligases share a conserved three-domain architecture. nih.govresearchgate.net

X-ray crystallography has been the primary technique for determining the high-resolution, three-dimensional structures of the Mur ligases. nih.gov This method has provided invaluable insights into their architecture, active sites, and conformational changes upon substrate binding. nih.gov

Crystal structures of various Mur ligases, including MurC, MurD, MurE, and MurF, have been solved for several bacterial species. nih.gov These studies have revealed a modular, three-domain structure: an N-terminal domain that binds the UDP portion of the substrate, a central domain that binds ATP, and a C-terminal domain that is responsible for binding the specific amino acid to be added. nih.govproteopedia.org

Crucially, crystallography has captured these enzymes in different states, including "open" apo forms and "closed" conformations when fully assembled with substrates or products. nih.gov For example, the crystal structures of Haemophilus influenzae MurC have been determined in complex with its substrate UDP-N-acetylmuramic acid and also with its product UDP-N-acetylmuramoyl-L-alanine and an ATP analog. nih.gov These structures demonstrate the significant conformational changes that occur to create a productive active site. nih.gov Similarly, structures of E. coli MurD have been solved in complex with its substrate UDP-N-acetylmuramoyl-L-alanine (UMA) and ADP, providing a detailed view of the active site. researchgate.net

Table 2: Selected PDB Entries for Mur Ligase Crystal Structures
EnzymeOrganismPDB CodeDescriptionSource
MurC Haemophilus influenzae1P3DComplex with UDP-N-acetylmuramic acid nih.gov
MurC Haemophilus influenzae1P3UComplex with product and AMPPNP nih.gov
MurD Escherichia coli2UAGComplex with UMA and ADP researchgate.net
MurD Escherichia coli1E0DOpen conformation nih.gov
MurE-MurF Chimera Bordetella pertussisNot specifiedElongated head-to-tail architecture nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed chemical structure of this compound and its biosynthetic intermediates in solution. nih.govoup.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly useful for this purpose. nih.govoup.com

Through these NMR techniques, the complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the identity and connectivity of all the constituent parts of the molecule, including the uridine (B1682114), N-acetylmuramic acid, and the individual amino acids of the pentapeptide chain. oup.com For example, the structure of UDP-MurNAc-pentapeptide isolated from the cyanobacterium Anabaena cylindrica was identified using two-dimensional ¹H-¹H and ¹H-¹³C NMR correlation experiments. nih.gov In addition to structure elucidation of the final product, solid-state NMR has been employed to study the structure of peptidoglycan in whole bacterial cells, providing insights into how precursors like this compound are incorporated into the mature cell wall. nih.govresearchgate.net

Computational Approaches

Computational methodologies are indispensable in the study of this compound and its associated biosynthetic enzymes. These in silico techniques provide high-resolution insights into molecular interactions, conformational dynamics, and mechanisms of inhibition, guiding further experimental validation and drug discovery efforts.

Molecular Docking and In Silico Screening for Enzyme Modulators

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound synthesis, docking is primarily employed to study how potential inhibitors bind to the active sites of the Mur ligase family (MurC, MurD, MurE, MurF) and other key enzymes like MurA. nih.govfrontiersin.org These enzymes are critical for the cytoplasmic steps of peptidoglycan biosynthesis, making them attractive targets for novel antibacterial agents. nih.govresearchgate.net

In silico screening, or virtual screening, utilizes docking and other computational methods to search large libraries of chemical compounds for molecules that are likely to bind to a specific enzyme target. This approach allows for the rapid and cost-effective identification of potential lead compounds for antibiotic development before committing to resource-intensive laboratory synthesis and testing. For instance, in silico tools have been successfully used to identify potential inhibitors against UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD), an essential enzyme that adds D-glutamate to the UDP-N-acetylmuramyl-L-alanine precursor. nih.gov

The process typically involves:

Target Preparation: Obtaining a high-resolution 3D structure of the target enzyme, often from crystallographic data in the Protein Data Bank (PDB). nih.gov

Ligand Library Preparation: Assembling a large database of small molecules with diverse chemical structures.

Docking Simulation: Systematically fitting each ligand into the enzyme's active site and scoring the binding poses based on factors like intermolecular forces and conformational complementarity.

Hit Identification: Ranking the compounds based on their docking scores to identify the most promising candidates for further experimental evaluation. researchgate.net

Target EnzymeComputational MethodObjectiveKey Findings
MurA Molecular DockingTo study the binding of covalent inhibitors.QM/MM-based docking helped elucidate the binding mechanism of both active and inactive covalent inhibitors. frontiersin.org
MurD In Silico ScreeningTo identify novel inhibitors against the ligase.Various potential inhibitors have been identified through in-silico methods, though cell permeability remains a challenge. nih.gov
EPSPS Consensus DockingTo rank poses of natural compounds against the PEP binding site.Identified a hit compound (AG332841) with a stable conformation and binding affinity. researchgate.net

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For this compound and its biosynthetic enzymes, MD simulations provide critical insights into their conformational flexibility, stability, and the thermodynamics of ligand binding that static docking models cannot capture. nih.govnih.gov

Researchers use MD simulations to:

Analyze Complex Stability: By simulating the behavior of an enzyme-ligand complex over nanoseconds, the stability of the interaction can be assessed. For example, simulations of the UNAM–PEP–MurA complex have been used to understand its structural integrity. nih.gov

Study Conformational Changes: Enzymes often undergo significant conformational changes upon substrate binding or during catalysis. nih.gov MD simulations can map these changes, such as the "open" and "closed" conformations of the MurA enzyme, which is crucial for its function and inhibition. researchgate.netnih.gov

Calculate Binding Free Energy: Advanced MD simulation techniques can be used to compute the binding free energy of a ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone. These calculations showed that UDP-N-acetylmuramic acid (UNAM) has a higher binding affinity for the MurA enzyme than its natural substrate, UDP-N-acetylglucosamine (UNAG), when phosphoenolpyruvate (B93156) (PEP) is attached. nih.govnih.gov

Investigate Residence Time: Simulations can also predict the residence time of a molecule in the active site. Studies have shown that UNAM has a longer relative residence time in the MurA active site compared to UNAG, contributing to its role as a feedback inhibitor. researchgate.netnih.gov

System SimulatedSimulation TimeKey Parameter AnalyzedResearch Finding
UNAG–PEP–MurA Complex 500 nsStructural Integrity, Hydrogen BondsThe complex's structural integrity was maintained; UNAM showed stronger hydrogen-bond interactions with Arg120 and Arg91 than UNAG. nih.govnih.gov
UNAM–PEP–MurA Complex 500 nsBinding Affinity, Residence TimeUNAM exhibited a higher binding affinity and longer residence time than UNAG, stabilizing the closed conformation of MurA. nih.govnih.gov
α-helical poly-glutamic acid Multiple RunsUnfolding ProcessUnfolding was consistently initiated by the unwinding of terminal residues. researchgate.net

Genetic Manipulation and Mutant Analysis in Bacterial Systems (e.g., Auxotrophs, Deletion Mutants)

Genetic manipulation of bacteria provides a powerful framework for dissecting the biosynthesis and physiological roles of this compound. By creating and analyzing specific mutants, researchers can study the function of individual enzymes in the peptidoglycan synthesis pathway and observe the consequences of its disruption. frontiersin.org

Auxotrophs are strains that are unable to synthesize a particular essential compound and require it to be supplied in the growth medium. Some bacteria, like the oral pathogen Tannerella forsythia, are natural auxotrophs for N-acetylmuramic acid (MurNAc) because they lack the murA and murB genes required for its de novo synthesis. frontiersin.org Studying such organisms provides insights into MurNAc salvage and incorporation into the cell wall, bypassing the initial biosynthetic steps.

Deletion Mutants are created by specifically removing a gene of interest. This is a common strategy to confirm a gene's function. For example, to assess the role of a putative MurNAc kinase (Tf_MurK) in T. forsythia, a kinase deletion mutant (ΔTf_murK::erm) was constructed. Analysis of this mutant revealed key information about cell wall metabolism:

In the exponential growth phase, the mutant accumulated intracellular MurNAc, confirming its inability to phosphorylate the sugar. frontiersin.org

In the stationary phase, when peptidoglycan biosynthesis slows, the level of the downstream precursor UDP-MurNAc-pentapeptide was highly elevated in the mutant. This demonstrated that MurNAc was being channeled into the cell wall synthesis pathway even in the absence of the kinase, suggesting an alternative metabolic route. frontiersin.org

Analysis of other types of mutants has also been informative. For example, E. coli mutants lacking the diaminopimelate epimerase (DapF) incorporate an incorrect stereoisomer into the third position of the peptide stem, leading to reduced peptide cross-linking and defects in cell wall integrity. nih.gov Similarly, double and triple amidase mutants in E. coli, which are unable to cleave the peptide stem from the glycan backbone, form cell chains due to defects in cell separation. nih.gov These studies underscore the critical importance of the correct synthesis and processing of the pentapeptide precursor for maintaining bacterial morphology and viability.

Bacterial StrainType of MutantGene(s) ManipulatedPhenotype / Research Finding
Tannerella forsythia Natural AuxotrophLacks murA and murBRequires exogenous N-acetylmuramic acid (MurNAc) for growth. frontiersin.org
Tannerella forsythia Deletion MutantΔTf_murKAccumulated intracellular MurNAc; showed highly elevated levels of UDP-MurNAc-pentapeptide in stationary phase. frontiersin.org
Escherichia coli Enzyme MutantLacks DapF (diaminopimelate epimerase)Incorporates l,l-DAP instead of mDAP into the peptide stem, reducing cross-linkage. nih.gov
Escherichia coli Deletion MutantDouble/triple amidase mutantsForm cell chains due to inability to separate daughter cells. nih.gov

Q & A

What are the key enzymatic steps in the cytoplasmic synthesis of UDP-N-acetylmuramic acid pentapeptide (UDP-MurNAc-pentapeptide)?

Level: Basic
Answer:
The synthesis begins with UDP-N-acetylglucosamine (UDP-GlcNAc), which is converted to UDP-N-acetylmuramic acid (UDP-MurNAc) via MurA (enolpyruvyl transferase) and MurB (NADPH-dependent reductase). Sequential addition of amino acids to UDP-MurNAc is mediated by ATP-dependent ligases: MurC (L-Ala), MurD (D-Glu), MurE (meso-diaminopimelic acid or L-Lys), and MurF (D-Ala-D-Ala dipeptide). The final product, UDP-MurNAc-pentapeptide, is a critical precursor for lipid-linked peptidoglycan biosynthesis .

How can researchers design selective inhibitors targeting Mur ligases (MurC-F) in peptidoglycan biosynthesis?

Level: Advanced
Answer:
Inhibitor design requires structural insights into the active sites of Mur ligases. For example:

  • MurC : Use X-ray crystallography to identify binding pockets for L-Ala and UDP-MurNAc .
  • MurD : Screen for competitive inhibitors against D-Glu binding using fluorescence polarization assays .
  • MurF : Develop substrate analogs (e.g., D-Ala-D-Ala mimetics) and validate efficacy via ATPase activity assays .
    Combining computational docking (e.g., AutoDock) with kinetic studies (e.g., IC50 determination) is critical for optimizing specificity .

What is the role of MraY in transferring UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl-phosphate?

Level: Basic
Answer:
MraY (phospho-MurNAc-pentapeptide translocase) catalyzes the first membrane-associated step, transferring the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to undecaprenyl-phosphate, forming Lipid I. This reaction is essential for lipid cycle initiation and is inhibited by tunicamycin .

How does phosphorylation regulate MurC activity in Streptococcus pneumoniae?

Level: Advanced
Answer:
The serine/threonine kinase StkP phosphorylates MurC but not MurD, as shown by in vitro phosphorylation assays using γ-³²P-ATP. Phosphorylation reduces MurC’s affinity for ATP, slowing pentapeptide synthesis. Researchers can quantify this effect via radioactive TLC or Förster resonance energy transfer (FRET) assays .

How do contradictory findings on lipid II flippase mechanisms impact experimental design?

Level: Data Contradiction Analysis
Answer:
While MurJ was initially proposed as the flippase in E. coli , recent studies suggest additional proteins (e.g., FtsW) may contribute . To resolve this:

  • Use conditional knockdown strains (e.g., ΔmurJ with inducible complementation) and track lipid II translocation via ³H-DAP labeling .
  • Compare cross-species flippase activity using heterologous expression systems (e.g., Bacillus subtilis MurJ in E. coli) .

What synthetic strategies are used to produce UDP-MurNAc-pentapeptide for in vitro studies?

Level: Methodological
Answer:
Total synthesis involves:

  • Enzymatic coupling of UDP-MurNAc with pentapeptide using MurC-F ligases and ATP .
  • Chemical synthesis via solid-phase peptide synthesis (SPPS) for the pentapeptide, followed by conjugation to UDP-MurNAc using phosphoramidite chemistry .
    Purity is validated by HPLC and mass spectrometry .

How does UDP-MurNAc-pentapeptide regulate AmpR-mediated β-lactamase expression?

Level: Regulatory Mechanism
Answer:
AmpR binds UDP-MurNAc-pentapeptide via its D-Ala-D-Ala motif, repressing ampC transcription. During β-lactam exposure, accumulating 1,6-anhydroMurNAc-pentapeptide displaces UDP-MurNAc-pentapeptide, activating ampC. This interaction is studied using:

  • Electrophoretic mobility shift assays (EMSAs) with purified AmpR .
  • Surface plasmon resonance (SPR) to quantify binding affinities .

What structural insights into MurG inform antibiotic development?

Level: Advanced
Answer:
Cryo-EM and crystallography of Acinetobacter baumannii MurG reveal a hexameric structure critical for Lipid II synthesis. The catalytic domain binds UDP-GlcNAc, while the membrane-associated domain interacts with undecaprenyl-phosphate. Inhibitors targeting the UDP-GlcNAc binding pocket (e.g., uridinyl dipeptide analogs) block MurG activity .

How does UDP-MurNAc-pentapeptide contribute to vancomycin resistance in Enterococcus?

Level: Resistance Mechanism
Answer:
Vancomycin-resistant Enterococcus (e.g., E. casseliflavus) produce pentapeptides terminating in D-Ala-D-Ser via VanC ligase. This alters lipid II’s D-Ala-D-Ala motif, reducing vancomycin binding. Researchers detect this via:

  • UPLC-MS/MS analysis of cytoplasmic peptidoglycan precursors .
  • In vitro ligase assays with D-Ser and ATP .

What methods detect UDP-MurNAc-pentapeptide intermediates in bacterial mutants?

Level: Experimental Methodology
Answer:

  • Radiolabeling : Grow cells with ¹⁴C-DAP or ³H-Ala, extract metabolites, and separate via ion-exchange chromatography .
  • LC-MS : Use reverse-phase columns (C18) with ESI-MS in negative ion mode to identify m/z 1150.3 (UDP-MurNAc-pentapeptide) .

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